molecular formula C16H14CuO6 B1524903 Bis-(4-methylsalicyl)cuprate CAS No. 866913-15-7

Bis-(4-methylsalicyl)cuprate

Cat. No.: B1524903
CAS No.: 866913-15-7
M. Wt: 365.82 g/mol
InChI Key: DHNOYLOVPVSBPA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(4-methylsalicyl)cuprate is a chemical compound with the molecular formula C16H12CuO6 and a molecular weight of 363.81 g/mol . It is a cuprate, which means it contains copper in its structure. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

The synthesis of Bis-(4-methylsalicyl)cuprate typically involves the reaction of 4-methylsalicylic acid with a copper salt under specific conditions. One common method involves dissolving 4-methylsalicylic acid in a suitable solvent, such as ethanol, and then adding a copper salt, such as copper(II) acetate. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and dried to obtain this compound .

Chemical Reactions Analysis

Bis-(4-methylsalicyl)cuprate undergoes various chemical reactions, including:

Scientific Research Applications

Bis-(4-methylsalicyl)cuprate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis-(4-methylsalicyl)cuprate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The copper ion in the compound plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of target molecules .

Comparison with Similar Compounds

Bis-(4-methylsalicyl)cuprate can be compared with other cuprates and similar compounds, such as:

Properties

IUPAC Name

copper;2-carboxy-5-methylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNOYLOVPVSBPA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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